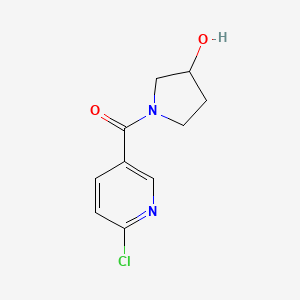
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
Overview
Description
“1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1568222-59-2 . It has a molecular weight of 226.66 . The IUPAC name for this compound is (3S)-1- [ (6-chloro-3-pyridinyl)carbonyl]-3-pyrrolidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O2/c11-9-2-1-7 (5-12-9)10 (15)13-4-3-8 (14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is an oil . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, are crucial for biological molecules such as heme and chlorophyll. These derivatives exhibit aromatic characteristics due to the extensive delocalization of nitrogen electrons. They are often synthesized through the condensation of amines with carbonyl-containing compounds, leading to various derivatives, including hydroxypyrroles, ketones, acids, and pyrrolidines, with applications in solvents and dyes (Anderson & Liu, 2000).
Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines
Chromones with electron-withdrawing substituents react with azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines. This reaction showcases the versatility of pyrrolidine derivatives in creating novel compounds with potential for diverse applications (Sosnovskikh et al., 2014).
Synthesis of 1′-Aza-C-Nucleosides
Pyrrolidine derivatives like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol are used in the synthesis of 1′-aza-C-nucleosides, demonstrating their role in creating bioactive molecules with potential therapeutic applications (Filichev & Pedersen, 2001).
Intercalating Nucleic Acids (INAs)
The incorporation of pyrrolidine derivatives into oligodeoxynucleotides forms intercalating nucleic acids (INAs), influencing the stability of DNA and RNA duplexes. This has implications in the study of genetic material and its interactions (Filichev & Pedersen, 2003).
Safety and Hazards
The compound has the following hazard statements: H315, H319, H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The safety data sheet (MSDS) for this compound can provide more detailed safety information .
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




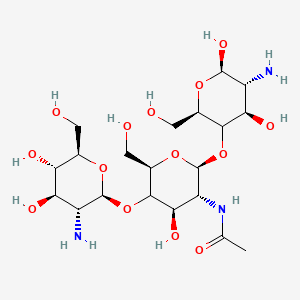
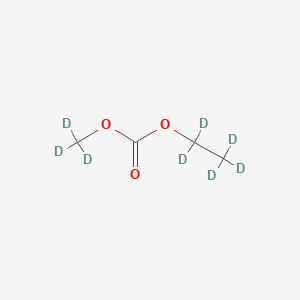
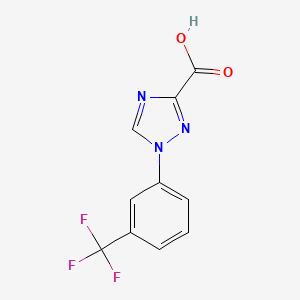
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
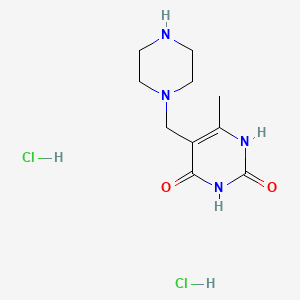




![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
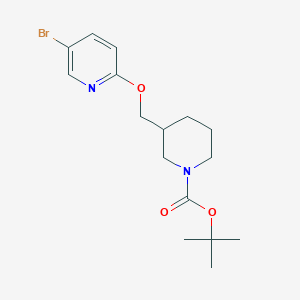
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)